molecular formula C20H40N4O10 B1208730 Geneticin CAS No. 49863-47-0

Geneticin

Cat. No.: B1208730
CAS No.: 49863-47-0
M. Wt: 496.6 g/mol
InChI Key: BRZYSWJRSDMWLG-VVNRJQPTSA-N
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Description

Geneticin, also known as G418, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea. It is structurally similar to gentamicin B1 and is widely used in molecular genetics experiments for selecting genetically engineered cells. This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a powerful tool in various scientific research applications .

Mechanism of Action

Target of Action

Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by Micromonospora rhodorangea . The primary target of this compound is the ribosome, a molecular machine found within all living cells that synthesizes proteins . By binding to the ribosome, this compound inhibits protein synthesis in both prokaryotic and eukaryotic cells .

Mode of Action

This compound operates by blocking polypeptide synthesis, specifically inhibiting the elongation step in both prokaryotic and eukaryotic cells . This means that this compound interferes with the process of adding amino acids to the growing polypeptide chain during the translation of RNA into proteins. This disruption in protein synthesis ultimately leads to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting the elongation step of polypeptide synthesis, this compound disrupts the normal functioning of this pathway, leading to a halt in protein production . This can have downstream effects on any cellular processes that rely on the proteins being synthesized, potentially impacting a wide range of cellular functions.

Result of Action

The primary result of this compound’s action is the death of non-resistant cells due to the inhibition of protein synthesis . This makes this compound a useful tool in laboratory research for selecting genetically engineered cells that have been made resistant to this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can affect its efficacy in selecting resistant cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound.

Biochemical Analysis

Biochemical Properties

Geneticin plays a crucial role in biochemical reactions by binding to ribosomes and inhibiting protein synthesis. This inhibition occurs during the elongation step of polypeptide synthesis, affecting both prokaryotic and eukaryotic cells . This compound interacts with enzymes such as aminoglycoside phosphotransferase, which confers resistance to the antibiotic. The interaction between this compound and the ribosome prevents the proper formation of peptide bonds, thereby halting protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can lead to cell death in sensitive cells. This compound affects cell signaling pathways by reducing the stability of messenger RNA (mRNA), leading to decreased protein expression . Additionally, this compound can impact gene expression and cellular metabolism by promoting amino acid misincorporation during translation, resulting in protein misfolding and potential cellular stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ribosome, where it inhibits the elongation step of polypeptide synthesis. This binding interaction prevents the ribosome from properly translating mRNA into proteins, leading to the accumulation of incomplete polypeptides . This compound also interacts with aminoglycoside phosphotransferase enzymes, which modify the antibiotic and confer resistance. These interactions result in the inhibition of protein synthesis and subsequent cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable for 8-10 days at 37°C and can be stored at -20°C to -5°C for up to 24 months or at 2°C to 8°C for up to 6 months . Over time, this compound may degrade, reducing its effectiveness in inhibiting protein synthesis. Long-term exposure to this compound can lead to the selection of resistant cell populations, which can impact experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can effectively inhibit protein synthesis without causing significant toxicity. At higher dosages, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is necessary to balance efficacy and safety in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes such as aminoglycoside phosphotransferase, which modify the antibiotic and confer resistance . This compound’s inhibition of protein synthesis can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These effects can be observed in both prokaryotic and eukaryotic cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and distributed to different cellular compartments . This compound interacts with ribosomes and other binding proteins, which can affect its localization and accumulation within cells. The distribution of this compound within tissues can influence its effectiveness and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is primarily within the ribosomes, where it exerts its inhibitory effects on protein synthesis . This compound may also localize to other cellular compartments, depending on its interactions with binding proteins and transporters. These interactions can affect the activity and function of this compound, influencing its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geneticin is synthesized through fermentation by the bacterium Micromonospora rhodorangea. The antibiotic is then isolated and purified for use. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to maximize the production of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The bacterium is grown in bioreactors, and the antibiotic is extracted and purified using various chromatographic techniques. The final product is available in both liquid and powder forms, with the liquid form being more potent and convenient for use in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: Geneticin primarily undergoes substitution reactions due to its aminoglycoside structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Geneticin is extensively used in various scientific research fields, including:

Comparison with Similar Compounds

Geneticin is similar to other aminoglycoside antibiotics, such as:

    Neomycin: Both this compound and neomycin inhibit protein synthesis by binding to the ribosome.

    Gentamicin: this compound and gentamicin share structural similarities and mechanisms of action.

    Kanamycin: Like this compound, kanamycin is used as a selective agent in molecular genetics.

This compound’s uniqueness lies in its high potency and effectiveness in selecting genetically modified cells, making it an indispensable tool in modern molecular genetics research.

Properties

CAS No.

49863-47-0

Molecular Formula

C20H40N4O10

Molecular Weight

496.6 g/mol

IUPAC Name

(5R)-2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20-/m0/s1

InChI Key

BRZYSWJRSDMWLG-VVNRJQPTSA-N

Isomeric SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O

SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O

Canonical SMILES

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O

49863-47-0

Synonyms

antibiotic G 418
antibiotic G-418
G 418 sulfate
G-418
G418
Geneticin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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